Benzene, 1-(hexyloxy)-4-iodo-
Description
Contextualizing Halogenated Benzenes as Versatile Synthetic Building Blocks
Halogenated benzenes are a cornerstone of organic synthesis, serving as readily available precursors for a vast array of chemical transformations. The carbon-halogen bond (C-X) in these compounds provides a reactive handle that can be selectively targeted to form new carbon-carbon and carbon-heteroatom bonds. The nature of the halogen atom (F, Cl, Br, I) significantly influences the reactivity of the C-X bond, with the bond strength decreasing down the group. This trend renders the C-I bond the most labile and therefore the most reactive among the common halobenzenes, making aryl iodides particularly attractive for reactions where facile bond cleavage is desired.
The Strategic Importance of Aryl Iodides in Cross-Coupling Methodologies
Aryl iodides are of paramount strategic importance in a multitude of transition metal-catalyzed cross-coupling reactions. organic-chemistry.org These reactions, which have revolutionized the construction of complex organic molecules, include the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as other significant transformations like the Buchwald-Hartwig amination and the Ullmann condensation. organic-chemistry.orgwikipedia.orgnih.govwikipedia.orgscielo.br
The enhanced reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds means that aryl iodides often undergo oxidative addition to the metal catalyst (a key step in the catalytic cycle) under milder conditions, with lower catalyst loadings, and with faster reaction times. researchgate.net This superior reactivity allows for a high degree of chemoselectivity, where an iodo-substituted position can be selectively functionalized in the presence of other, less reactive halogens. wikipedia.org
For instance, the Sonogashira coupling of terminal alkynes with aryl halides is highly efficient with aryl iodides. wikipedia.org An example is the reaction between iodobenzene (B50100) and phenylacetylene (B144264) to form diphenylacetylene, a reaction that can be catalyzed by palladium and copper complexes. rsc.orgworktribe.com Similarly, the Heck reaction, which couples an alkene with an aryl halide, was first demonstrated with the reaction of iodobenzene and styrene (B11656) to produce stilbene. wikipedia.org The Ullmann condensation, a copper-catalyzed reaction to form aryl ethers, also benefits from the high reactivity of aryl iodides. organic-chemistry.orgscielo.br
Rationalizing the Integration of Ether Linkages in Molecular Design
The incorporation of an ether linkage, such as the hexyloxy group in Benzene (B151609), 1-(hexyloxy)-4-iodo-, is a deliberate and strategic choice in molecular design. Ether linkages are generally stable and can influence the physical and electronic properties of a molecule. organic-chemistry.orgnih.gov
The hexyloxy group, being an alkoxy group, is considered an electron-donating group through resonance. This electronic effect can modulate the reactivity of the aromatic ring and the C-I bond. While strong electron-donating groups can sometimes hinder the oxidative addition step in certain cross-coupling reactions, they are often crucial for tuning the electronic properties of the final product.
Furthermore, the long hexyl chain introduces significant lipophilicity to the molecule. This can be critical for controlling solubility in the non-polar organic solvents often used in cross-coupling reactions. In the context of materials science, the incorporation of such aliphatic chains can influence the morphology and processing characteristics of organic electronic materials, for which compounds like Benzene, 1-(hexyloxy)-4-iodo- are functional building blocks. rsc.org
Synthesis and Properties of Benzene, 1-(hexyloxy)-4-iodo-
The synthesis of Benzene, 1-(hexyloxy)-4-iodo- is straightforward and can be achieved through a classical Williamson ether synthesis. A common laboratory preparation involves the reaction of 4-iodophenol (B32979) with 1-bromohexane (B126081). rsc.org In a typical procedure, potassium carbonate is used as the base in a solvent such as dimethylformamide (DMF), and the reaction mixture is heated to drive the formation of the ether linkage, yielding the product as a colorless oil. rsc.org
Table 1: Physical and Chemical Properties of Benzene, 1-(hexyloxy)-4-iodo-
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇IO | rsc.org |
| Molecular Weight | 304.17 g/mol | rsc.org |
| Physical State | Colorless Oil | rsc.org |
| Purity | >95% | rsc.org |
Table 2: Spectroscopic Data for Characterization
While specific spectral data for Benzene, 1-(hexyloxy)-4-iodo- is not extensively published in publicly available literature, its synthesis and purification are typically monitored and confirmed using standard spectroscopic techniques. rsc.org For illustrative purposes, the characterization of a closely related compound, 1-ethynyl-4-(hexyloxy)benzene, which can be synthesized from Benzene, 1-(hexyloxy)-4-iodo- via a Sonogashira coupling, involves the following spectroscopic methods: scielo.br
| Technique | Purpose |
| ¹H NMR | Confirms the presence and connectivity of protons on the aromatic ring and the hexyloxy chain. |
| ¹³C NMR | Determines the number and chemical environment of the carbon atoms in the molecule. |
| ESI-MS | Confirms the molecular weight of the compound. |
Application in Cross-Coupling Reactions
The utility of Benzene, 1-(hexyloxy)-4-iodo- is exemplified by its use in Sonogashira cross-coupling reactions. For example, it can be coupled with trimethylsilylacetylene (B32187) in the presence of a palladium and copper catalyst system. scielo.br Subsequent deprotection of the silyl (B83357) group yields 1-ethynyl-4-(hexyloxy)benzene, a terminal alkyne that can be used in further synthetic transformations. scielo.br This demonstrates the role of Benzene, 1-(hexyloxy)-4-iodo- as a key intermediate in the construction of more complex, functionalized aromatic systems.
Structure
2D Structure
Properties
IUPAC Name |
1-hexoxy-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBIFIGDFFVXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568990 | |
| Record name | 1-(Hexyloxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85557-94-4 | |
| Record name | 1-(Hexyloxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Access to Benzene, 1 Hexyloxy 4 Iodo
Established Reaction Pathways for the Preparation of 1-(hexyloxy)-4-iodobenzene
The synthesis of 1-(hexyloxy)-4-iodobenzene is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com
Williamson Ether Synthesis: Direct Alkylation of 4-Iodophenol (B32979)
The Williamson ether synthesis provides a direct route to 1-(hexyloxy)-4-iodobenzene by reacting 4-iodophenol with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. wikipedia.orgyoutube.com This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-iodophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the hexyl halide. wikipedia.orgmasterorganicchemistry.com
The efficiency and yield of the Williamson ether synthesis for 1-(hexyloxy)-4-iodobenzene are influenced by several factors. The choice of base is critical for the initial deprotonation of 4-iodophenol. Strong bases like sodium hydride (NaH) are often employed to ensure complete formation of the reactive phenoxide ion. youtube.com The reaction is typically conducted in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophilic attack. chem-station.com Temperature also plays a significant role; moderate heating is often required to drive the reaction to completion in a reasonable timeframe.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |
| 4-Iodophenol | 1-Bromohexane | Sodium Hydride | DMF | >90% |
| 4-Iodophenol | 1-Hexyl Tosylate | Potassium Carbonate | Acetone | High |
This table presents typical reagents and conditions for the Williamson ether synthesis of 1-(hexyloxy)-4-iodobenzene.
Research into optimizing the Williamson ether synthesis has explored various catalytic and solvent systems to improve efficiency and sustainability. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be utilized to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, allowing the reaction to be performed in a biphasic system. francis-press.com The use of greener solvents is also an area of active investigation to reduce the environmental impact of the synthesis. francis-press.com Recent advancements have also explored microwave-assisted synthesis, which can significantly reduce reaction times and potentially increase yields. wikipedia.org
Methodological Advances in the Preparation and Purification of 1-(hexyloxy)-4-iodobenzene
Chromatographic Purification Techniques
Following the synthesis, purification of 1-(hexyloxy)-4-iodobenzene is crucial to remove any unreacted starting materials, by-products, or residual catalyst. Column chromatography is a standard and effective method for this purpose. A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The less polar 1-(hexyloxy)-4-iodobenzene will elute faster than the more polar 4-iodophenol starting material. The progress of the purification can be monitored by thin-layer chromatography (TLC).
| Technique | Stationary Phase | Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Removal of unreacted 4-iodophenol and other polar impurities. |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Monitoring reaction progress and column chromatography fractions. |
This table outlines common chromatographic techniques for the purification of 1-(hexyloxy)-4-iodobenzene.
Evaluation of Environmental Impact in Synthetic Procedures
The environmental impact of synthesizing Benzene (B151609), 1-(hexyloxy)-4-iodo- is intrinsically linked to the chosen synthetic route, particularly concerning the principles of green chemistry. Key factors in this evaluation include the nature of the reagents, the use of solvents, energy consumption, and the generation of waste products.
The Williamson ether synthesis, while a classic and versatile method, often involves the use of strong bases like sodium hydride (NaH) and polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. These solvents are effective for the reaction but are also recognized as substances of concern due to their toxicity and difficulty in disposal. The reaction also produces a stoichiometric amount of salt waste (e.g., sodium bromide or sodium iodide), which requires proper disposal.
The direct iodination route offers opportunities for a greener approach. The choice of iodinating agent and oxidant is critical. Traditional methods might use reagents that produce hazardous byproducts. However, modern approaches focus on more environmentally benign systems. For example, using elemental iodine with hydrogen peroxide (H₂O₂) as the oxidant is a significantly greener alternative. chem-soc.si This system is highly efficient, and its only byproduct is water, which aligns perfectly with green chemistry principles. Furthermore, such reactions can sometimes be carried out under solvent-free reaction conditions (SFRC), drastically reducing the environmental footprint by eliminating the need for volatile organic solvents. chem-soc.si
A comparative evaluation highlights the potential environmental advantages of the direct iodination method, especially when employing green reagents.
Table 1: Comparison of Environmental Impact for Synthetic Routes to Benzene, 1-(hexyloxy)-4-iodo-
| Parameter | Williamson Ether Synthesis | Direct Iodination (Traditional) | Direct Iodination (Green Approach) |
| Solvents | Acetonitrile, DMF (toxic, volatile) | Acetic Acid, Chloroform nih.govchemicalbook.com | Water or Solvent-Free chem-soc.si |
| Reagents | 4-Iodophenol, 1-Halohexane, NaH | 1-(Hexyloxy)benzene, I₂, Oxidizing Agent (e.g., HNO₃) youtube.com | 1-(Hexyloxy)benzene, I₂, H₂O₂ chem-soc.si |
| Byproducts | Sodium Halide Salts | Nitrogen oxides, other hazardous waste | Water chem-soc.si |
| Atom Economy | Moderate | Moderate to Low | High |
| Overall Impact | Higher environmental burden due to solvents and waste. | Significant environmental impact from harsh reagents and byproducts. | Lower environmental impact due to benign solvent (water) and byproduct. |
Reactivity and Derivatization Chemistry of Benzene, 1 Hexyloxy 4 Iodo
Palladium-Catalyzed Cross-Coupling Transformations
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. rsc.org Benzene (B151609), 1-(hexyloxy)-4-iodo- serves as an excellent substrate in these reactions due to the reactive carbon-iodine bond.
Sonogashira Coupling Reactions: Alkynylation of 1-(hexyloxy)-4-iodobenzene
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgrsc.org
The Sonogashira coupling of 1-(hexyloxy)-4-iodobenzene with terminal alkynes allows for the regioselective introduction of an alkynyl group at the para position of the hexyloxy-substituted benzene ring. This selectivity is dictated by the position of the iodine atom on the starting material. For instance, the reaction of 1-(hexyloxy)-4-iodobenzene with trimethylsilylacetylene (B32187), followed by deprotection, yields 1-ethynyl-4-(hexyloxy)benzene. researchgate.netscielo.br This terminal alkyne can then be used in subsequent regiocontrolled Sonogashira cross-coupling reactions with polyhalogenated aromatics, such as 1,3,5-tribromobenzene, to create mono-, di-, and tri-alkynylated benzene derivatives. researchgate.netscielo.br The reactivity difference between aryl iodides and aryl bromides can also be exploited to achieve regioselectivity; aryl iodides react preferentially at room temperature, allowing for selective coupling. wikipedia.org
A study on the regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines demonstrated that the choice of palladium catalyst and ligand can control the site of alkynylation. rsc.org While this specific study does not involve 1-(hexyloxy)-4-iodobenzene, it highlights a general strategy in Sonogashira couplings where the catalyst system can direct the reaction to a specific halogen-substituted position on a polyhalogenated aromatic ring. rsc.org
The efficiency and outcome of the Sonogashira coupling are highly dependent on the catalyst system, which includes the palladium source, ligands, and often a copper(I) co-catalyst. wikipedia.org
Palladium Catalysts: Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. wikipedia.orglibretexts.org The active catalyst is a Pd(0) species, which undergoes oxidative addition with the aryl iodide. wikipedia.org
Copper Co-catalysts: A copper(I) salt, such as copper(I) iodide (CuI), is typically used as a co-catalyst. wikipedia.org The copper acetylide, formed in situ, is believed to be the key intermediate that reacts with the palladium complex. libretexts.org However, copper-free Sonogashira couplings have also been developed. nih.gov
Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed to stabilize the palladium catalyst. wikipedia.orglibretexts.org The electronic and steric properties of the ligand can significantly influence the catalytic activity. For example, bulky and electron-rich ligands can enhance the efficiency of the coupling. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering high catalytic activity and stability. fishersci.ca
Solvents and Bases: The choice of solvent and base is also crucial. A variety of solvents, including polar aprotic (e.g., DMF, THF) and nonpolar (e.g., toluene) solvents, have been used, and the polarity of the solvent can affect the reaction rate and yield. lucp.net Common bases include amines like triethylamine, which also serves as the solvent in some cases. scielo.brwalisongo.ac.id
Table 1: Catalyst Systems in Sonogashira Coupling of 1-(hexyloxy)-4-iodobenzene Derivatives
| Reactants | Catalyst System | Solvent/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(hexyloxy)-4-iodobenzene, Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Toluene/Water, Et₃N | 2-(4-(hexyloxy)phenyl)ethynyl-trimethylsilane | 86% | scielo.br |
| 1-ethynyl-4-(hexyloxy)benzene, 1,3,5-tribromobenzene | PdCl₂(PPh₃)₂, CuI | Toluene/Water, Et₃N | Mono-, di-, and tri-alkynylated benzenes | Moderate to Good | scielo.br |
| 4-[(2-ethylhexyl)oxy]-1-iodobenzene, 2-methyl-but-3-yn-2-ol | Pd(PPh₃)₄, CuI | Tetrahydrofuran (B95107), Triethylamine | 4-(4-(2-ethylhexyloxy)phenyl)-2-methylbut-3-yn-2-ol | 90% | lookchem.com |
Suzuki-Miyaura Coupling Reactions: Biaryl Formation from 1-(hexyloxy)-4-iodobenzene Derivatives
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organic halide. yonedalabs.com This reaction is renowned for its versatility and tolerance of a wide range of functional groups. yonedalabs.com
Benzene, 1-(hexyloxy)-4-iodo- is a valuable precursor for the synthesis of (4-(hexyloxy)phenyl)boronic acid. mdpi.comresearchgate.net This transformation is typically achieved through a lithium-halogen exchange reaction followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate. olemiss.edu The resulting boronic acid is a key intermediate in various synthetic applications, particularly in subsequent Suzuki-Miyaura coupling reactions. mdpi.comresearchgate.net
The general synthesis of aryl boronic acids can also be accomplished via electrophilic borylation of aryl Grignard reagents or through metal-free, photoinduced borylation of haloarenes. organic-chemistry.org
Table 2: Synthesis of (4-(hexyloxy)phenyl)boronic acid
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 1-bromo-4-(hexyloxy)benzene | 1. n-BuLi 2. B(OMe)₃ 3. H₂O/H⁺ | (4-(hexyloxy)phenyl)boronic acid | mdpi.comresearchgate.net |
| Aryl Halides | 1. Mg, LiCl 2. Electrophilic borylation | Aryl boronic acids | organic-chemistry.org |
Once synthesized, (4-(hexyloxy)phenyl)boronic acid can be used in Suzuki-Miyaura coupling reactions to form biaryl structures. For example, it can be coupled with aryl bromides, such as tert-butyl bis(4-bromophenyl)carbamate, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate, to yield complex triarylamine derivatives. mdpi.comresearchgate.net
Table 3: Suzuki-Miyaura Coupling with (4-(hexyloxy)phenyl)boronic acid
| Reactants | Catalyst System | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| (4-(hexyloxy)phenyl)boronic acid, tert-butyl bis(4-bromophenyl)carbamate | Pd(PPh₃)₄ | K₂CO₃ | tert-Butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate | High | mdpi.comresearchgate.net |
| Iodobenzene (B50100), Phenylboronic acid | GO-CPTMS@Pd-TKHPP | K₂CO₃ | Biphenyl | High | researchgate.net |
Copper-Mediated Coupling Reactions
While palladium catalysts are highly effective, copper-mediated coupling reactions have gained significant attention as a more cost-effective and less toxic alternative. rsc.orgecampus.com These reactions, often referred to as Ullmann-type reactions, are used for the formation of carbon-heteroatom and carbon-carbon bonds. ecampus.comresearchgate.net
The iodine atom in 1-(hexyloxy)-4-iodobenzene makes it a suitable substrate for copper-catalyzed cross-coupling reactions. For instance, it can undergo coupling with N-H azoles in the presence of a copper catalyst and an oxidant. nih.gov Copper(I) iodide has been used in the coupling of N-(4-(2-ethylhexyloxy)phenyl)-3,6-dibromocarbazole, demonstrating its utility in forming carbon-nitrogen bonds. lookchem.com
Copper can also be used as a co-catalyst in Sonogashira reactions, as previously mentioned, but can also be the sole transition metal catalyst in some instances. rsc.org Copper-catalyzed Sonogashira couplings often require ligands such as ethylenediamine (B42938) or phenanthroline to facilitate the reaction. rsc.org The reactivity of aryl halides in these copper-catalyzed systems generally follows the trend of I > Br, similar to palladium-catalyzed reactions. rsc.org
Systematic studies on copper-mediated fluoroalkylation reactions with iododifluoroacetamides have shown that cross-coupling, intramolecular cyclization, and homocoupling can occur, with the selectivity being tunable by modifying the substituents and reaction partners. cas.cn While not directly involving 1-(hexyloxy)-4-iodobenzene, this research highlights the complexity and potential of copper-mediated transformations of iodo-functionalized compounds. cas.cn
Ullmann Coupling and Related C-N Bond Formations Involving 1-(hexyloxy)-4-iodobenzene
The Ullmann reaction, a copper-catalyzed coupling method, and its modern variations are pivotal in the formation of carbon-nitrogen (C-N) bonds. operachem.comorganic-chemistry.org These reactions are instrumental in synthesizing complex molecules, including pharmaceuticals and materials for various applications, by coupling aryl halides with amines, amides, and other nitrogen-containing nucleophiles. researchgate.netresearchgate.net The iodine substituent in Benzene, 1-(hexyloxy)-4-iodo-, also known as 1-(hexyloxy)-4-iodobenzene, makes it an effective substrate for such transformations due to iodine's character as a good leaving group.
In a specific application, 1-(hexyloxy)-4-iodobenzene has been utilized in an Ullmann condensation to synthesize precursors for organic dyes. olemiss.edu For instance, it can be reacted with 4-bromoaniline (B143363) in the presence of a copper(I) iodide (CuI) catalyst. olemiss.edu This type of cross-coupling reaction typically involves the in-situ formation of an organocopper intermediate, which then reacts with the amine to form the desired C-N bond. operachem.com The hexyloxy group, being an electron-donating group, can influence the reactivity of the aryl iodide in these coupling reactions.
The development of more efficient catalytic systems, often involving ligands to stabilize the copper catalyst, has allowed for Ullmann-type reactions to be carried out under milder conditions with lower catalyst loadings. operachem.comorganic-chemistry.org These advancements have broadened the scope and utility of C-N bond formation reactions involving aryl iodides like 1-(hexyloxy)-4-iodobenzene.
Table 1: Examples of Ullmann and Related C-N Bond Formations
| Reactant 1 | Reactant 2 | Catalyst | Product Application | Reference |
|---|
Nucleophilic Substitution and Organometallic Reactions
Lithium-halogen exchange is a powerful and widely used method in organic synthesis for the formation of organolithium reagents. harvard.edu This reaction involves the exchange of a halogen atom, typically bromine or iodine, with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu The reaction is generally fast, even at low temperatures, and is driven by the formation of a more stable organolithium species. harvard.edu
In the case of Benzene, 1-(hexyloxy)-4-iodo-, the iodine atom readily undergoes lithium-halogen exchange. This reaction is typically carried out by treating a solution of 1-(hexyloxy)-4-iodobenzene with an alkyllithium reagent, like n-BuLi, at low temperatures (e.g., -78 °C) in an inert solvent such as tetrahydrofuran (THF). olemiss.edu This process generates the corresponding aryllithium intermediate, 4-(hexyloxy)phenyllithium.
This newly formed organolithium compound is a potent nucleophile and can be reacted in situ with a variety of electrophiles in what is known as a quenching step. olemiss.edu For example, quenching the 4-(hexyloxy)phenyllithium with trimethyl borate (B(OMe)₃) followed by aqueous workup leads to the formation of 4-(hexyloxy)phenylboronic acid. olemiss.edu This boronic acid is a versatile intermediate for further transformations, such as Suzuki cross-coupling reactions. olemiss.edu
The general procedure involves the slow addition of the alkyllithium reagent to a cooled solution of the aryl iodide. After a brief period to allow for the exchange to complete, the electrophile is added to the reaction mixture. The reaction is then warmed to room temperature and subjected to an appropriate workup to isolate the desired product.
Table 2: Examples of Lithium-Halogen Exchange and Quenching
| Aryl Halide | Organolithium Reagent | Electrophile | Product | Reference |
|---|
Advanced Spectroscopic and Spectroelectrochemical Characterization Methodologies for 1 Hexyloxy 4 Iodobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the elucidation of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy is fundamental for determining the structure of organic compounds by identifying the different types of protons and their neighboring atoms. In the case of 1-(hexyloxy)-4-iodobenzene, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons and the protons of the hexyloxy chain.
The aromatic protons typically appear as two sets of doublets in the downfield region of the spectrum, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hexyloxy group are expected to resonate at a slightly different chemical shift compared to the protons ortho to the iodine atom due to the differing electronic effects of these substituents. Specifically, the protons adjacent to the oxygen atom are shielded and appear at a higher field (lower ppm), while the protons adjacent to the iodine atom are deshielded and appear at a lower field (higher ppm).
The protons of the hexyloxy chain give rise to a series of signals in the upfield region. The methylene (B1212753) protons directly attached to the oxygen atom (O-CH₂) appear as a triplet, deshielded relative to the other methylene groups due to the electronegativity of the oxygen. The subsequent methylene groups in the chain appear as multiplets, and the terminal methyl group (CH₃) typically presents as a triplet at the highest field.
Detailed Research Findings:
For a similar compound, 1,4-di(hexyloxy)benzene, the ¹H NMR spectrum in CDCl₃ showed the aromatic protons as a singlet at 6.82 ppm. The methylene protons adjacent to the oxygen (O-CH₂) appeared as a triplet at 3.90 ppm (J = 6.5 Hz), with the subsequent methylene and terminal methyl groups resonating at expected upfield shifts. rsc.org
In the analysis of a derivative, 4-((4-(hexyloxy)phenyl)diazenyl)naphthalen-1-yl 4-methoxybenzoate, the hexyloxy group protons were clearly identified, confirming the presence and structure of this substituent. researchgate.net
The chemical shifts for protons on a benzene ring are influenced by the substituents. For instance, in 1-chloro-4-iodobenzene, the protons appear as two doublets at approximately 7.593 ppm and 7.078 ppm in CDCl₃. chemicalbook.com In iodobenzene (B50100) itself, the proton signals are more complex due to the different coupling patterns. chemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-(hexyloxy)-4-iodobenzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -I) | ~7.6 | Doublet | ~8-9 |
| Aromatic H (ortho to -O) | ~6.7 | Doublet | ~8-9 |
| -O-CH₂- | ~3.9 | Triplet | ~6-7 |
| -O-CH₂-CH₂- | ~1.8 | Multiplet | |
| -(CH₂)₃- | ~1.3-1.5 | Multiplet | |
| -CH₃ | ~0.9 | Triplet | ~7 |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-(hexyloxy)-4-iodobenzene gives a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons exhibit signals in the downfield region, typically between 110 and 160 ppm. The carbon atom bonded to the iodine (C-I) is significantly influenced by the halogen's electronegativity and its "heavy atom" effect, which can shift the resonance to a higher field (lower ppm value) compared to an unsubstituted carbon. msu.edu The carbon atom attached to the hexyloxy group (C-O) will be deshielded and appear at a lower field. The other aromatic carbons will have chemical shifts determined by their position relative to the two substituents.
The carbons of the hexyloxy chain will appear in the upfield region of the spectrum. The carbon directly bonded to the oxygen (O-CH₂) is the most deshielded of the aliphatic carbons. The chemical shifts of the other methylene carbons and the terminal methyl carbon will appear at progressively higher fields.
Detailed Research Findings:
In a study of 4-hexyloxybenzoic acid, the ¹³C NMR spectrum provided clear assignments for the carbons in the hexyloxy chain and the aromatic ring. researchgate.net
For phenol, which has a hydroxyl group analogous to the hexyloxy group's ether linkage, the carbon attached to the oxygen (C-OH) resonates at approximately 155.5 ppm, while the other aromatic carbons appear at 116.1, 130.5, and 121.5 ppm. docbrown.info
The chemical shift of the carbon atom bonded to iodine in iodobenzene is found at approximately 94.7 ppm. chemicalbook.com
General ranges for ¹³C chemical shifts indicate that carbons in ethers (C-O) appear between 60-80 ppm, while aromatic carbons are found between 125-170 ppm. oregonstate.educompoundchem.comwisc.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-(hexyloxy)-4-iodobenzene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-I | ~83-95 |
| C-O | ~158-160 |
| C (ortho to -I) | ~138-140 |
| C (ortho to -O) | ~115-117 |
| -O-CH₂- | ~68-70 |
| -O-CH₂-CH₂- | ~31-33 |
| -O-(CH₂)₂-CH₂- | ~29-31 |
| -O-(CH₂)₃-CH₂- | ~25-27 |
| -O-(CH₂)₄-CH₂- | ~22-24 |
| -CH₃ | ~14 |
Advanced Two-Dimensional NMR Techniques (e.g., NOESY)
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural detail by revealing through-space correlations between protons that are in close proximity, typically within 4-5 Å. columbia.edunanalysis.com This is particularly useful for confirming the three-dimensional structure and conformation of molecules. libretexts.orgyoutube.com
For 1-(hexyloxy)-4-iodobenzene, a NOESY experiment would be expected to show cross-peaks between the protons of the O-CH₂ group and the adjacent aromatic protons (ortho to the hexyloxy group). This would confirm the connectivity and spatial arrangement of the hexyloxy chain relative to the benzene ring. Correlations might also be observed between the protons of the hexyloxy chain itself, helping to define its conformation. While spin diffusion can sometimes lead to misleading cross-peaks in larger molecules, it is less of a concern for smaller molecules like 1-(hexyloxy)-4-iodobenzene. columbia.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. labmanager.com This precision allows for the determination of the elemental composition of a molecule, which is a definitive confirmation of its identity. nih.govnih.gov For 1-(hexyloxy)-4-iodobenzene (C₁₂H₁₇IO), the exact mass can be calculated and compared to the experimentally determined value. The monoisotopic mass of 1-(hexyloxy)-4-iodobenzene is 304.0324 g/mol . chemspider.com The high resolving power of HRMS instruments, such as those based on Time-of-Flight (TOF) or Orbitrap analyzers, allows for the differentiation of compounds with very similar nominal masses. labmanager.comnih.gov
Electron Ionization (EI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Electron Ionization (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used for structural elucidation and identification by comparison with spectral libraries. For 1-(hexyloxy)-4-iodobenzene, characteristic fragments would include the loss of the hexyloxy group, the hexyl chain, or the iodine atom. The molecular ion peak (M⁺) may be observed, but it is often weak due to the extensive fragmentation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a softer ionization technique, particularly useful for analyzing molecules that are prone to fragmentation. nih.govnih.govopenmicrobiologyjournal.com While often used for large biomolecules, it can also be applied to smaller organic molecules. nih.gov In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization and typically a prominent molecular ion peak with less fragmentation than EI-MS. nih.gov This makes it a valuable tool for accurately determining the molecular weight of the parent compound. researchgate.net
Interactive Data Table: Key Mass Spectrometry Data for 1-(hexyloxy)-4-iodobenzene
| Parameter | Value | Technique |
| Molecular Formula | C₁₂H₁₇IO | - |
| Average Mass | 304.171 Da | - |
| Monoisotopic Mass | 304.032413 Da | HRMS |
| Major Fragment (loss of C₆H₁₃) | m/z = 219 | EI-MS |
| Major Fragment (loss of I) | m/z = 177 | EI-MS |
| Major Fragment (C₆H₅O⁺) | m/z = 93 | EI-MS |
| Molecular Ion [M]⁺ | m/z = 304 | EI-MS, MALDI-TOF |
| Protonated Molecule [M+H]⁺ | m/z = 305 | MALDI-TOF (with proton source) |
Electrospray Ionization (ESI) MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing delicate and large biomolecules, but it is also applicable to organic molecules like 1-(hexyloxy)-4-iodobenzene. libretexts.org This method involves the production of ions from a liquid solution, which are then introduced into the mass spectrometer. A key advantage of ESI-MS is its ability to generate molecular ions with minimal fragmentation, which simplifies the determination of the molecular weight of the analyte. libretexts.org
In the context of 1-(hexyloxy)-4-iodobenzene, ESI-MS would be employed to confirm its molecular weight. The sample, dissolved in a suitable polar volatile solvent, is pumped through a high-voltage capillary, creating charged droplets. libretexts.org As the solvent evaporates, the analyte molecules become protonated, and these protonated molecules are then analyzed by the mass spectrometer to determine their mass-to-charge ratio. libretexts.org This technique can be coupled with liquid chromatography (HPLC) for the analysis of complex mixtures containing 1-(hexyloxy)-4-iodobenzene and its derivatives. libretexts.org
| Parameter | Description | Typical Value/Setting |
| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative |
| Sample Introduction | Direct infusion or LC coupling | Flow rates: 10-20 μL/min nih.gov |
| Capillary Voltage | High voltage applied to the capillary | 2.5 kV nih.gov |
| Cone Voltage | Voltage applied to the sampling cone | 30 V nih.gov |
| Desolvation Temperature | Temperature to aid solvent evaporation | 150°C nih.gov |
This table presents typical experimental parameters for ESI-MS analysis, which may be adjusted based on the specific instrument and analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. semanticscholar.orgshimadzu.com For 1-(hexyloxy)-4-iodobenzene, which is expected to be sufficiently volatile, GC-MS is a highly suitable analytical method.
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, with separation based on the compounds' boiling points and interactions with the stationary phase. shimadzu.com Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a "hard" ionization technique that causes fragmentation of the molecules. shimadzu.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries. semanticscholar.org The molecular ion peak, if present, confirms the molecular weight of 1-(hexyloxy)-4-iodobenzene. semanticscholar.org
| Parameter | Description | Typical Value/Setting |
| Separation Technique | Gas Chromatography (GC) | Capillary column (e.g., SH-Rxi-5MS) shimadzu.com |
| Ionization Method | Electron Ionization (EI) or Chemical Ionization (CI) | EI for fragmentation, CI for molecular ion confirmation shimadzu.com |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), etc. | Varies by instrument |
| Data Output | Mass Spectrum (Fragmentation Pattern) | Unique for each compound |
This table outlines the key components and outputs of a GC-MS analysis for a compound like 1-(hexyloxy)-4-iodobenzene.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques are indispensable for identifying the functional groups present within a molecule by probing its vibrational energy levels.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the chemical bonds and functional groups within a molecule. youtube.com When a sample is irradiated with infrared light, specific frequencies are absorbed, causing the bonds within the molecule to vibrate. nih.gov The resulting absorption spectrum is a unique fingerprint of the molecule. youtube.com
For 1-(hexyloxy)-4-iodobenzene, the FT-IR spectrum would reveal characteristic absorption bands corresponding to its various structural features. These include:
C-H stretching vibrations of the hexyl chain and the aromatic ring, typically observed in the 3100-2850 cm⁻¹ region.
C-O stretching vibrations of the ether linkage, which would appear in the 1260-1000 cm⁻¹ range.
C=C stretching vibrations of the aromatic ring, usually found between 1600 cm⁻¹ and 1450 cm⁻¹.
Out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene ring, which give a strong absorption band in the 850-800 cm⁻¹ region.
The positions and intensities of these peaks provide definitive evidence for the presence of the hexyloxy and iodo-substituted benzene moieties. youtube.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkyl C-H | Stretching | 2960-2850 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aryl-O-Alkyl Ether | C-O Stretching | 1260-1000 |
| Aromatic C=C | Stretching | 1600-1450 |
| 1,4-Disubstituted Benzene | C-H Out-of-Plane Bending | 850-800 |
This table summarizes the expected FT-IR absorption bands for the key functional groups in 1-(hexyloxy)-4-iodobenzene.
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar and symmetric bonds.
For 1-(hexyloxy)-4-iodobenzene, Raman spectroscopy would be particularly useful for observing the vibrations of the C-I bond and the symmetric vibrations of the benzene ring, which may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a more robust structural confirmation.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic energy levels of a molecule and provides information about conjugated systems and chromophores.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. longdom.org Molecules containing π-electron systems, such as aromatic compounds, exhibit characteristic UV-Vis absorption spectra.
For 1-(hexyloxy)-4-iodobenzene, the benzene ring is the primary chromophore. The presence of the hexyloxy group (an auxochrome) and the iodine atom as substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). Auxochromes are substituents that, when attached to a chromophore, shift the λmax to longer wavelengths. The UV-Vis spectrum of 1-(hexyloxy)-4-iodobenzene would therefore be expected to show absorption bands characteristic of a substituted benzene ring, likely shifted to longer wavelengths compared to unsubstituted benzene. The Beer-Lambert law can be applied to UV-Vis data for the quantitative analysis of 1-(hexyloxy)-4-iodobenzene in solution. longdom.org
| Parameter | Description |
| Wavelength Range | 190-800 nm (UV-Visible region) |
| Principle | Absorption of light leading to electronic transitions (e.g., π → π*) researchgate.net |
| Application | Identification of chromophores, quantitative analysis longdom.org |
This table provides an overview of the key aspects of UV-Vis absorption spectroscopy relevant to the analysis of 1-(hexyloxy)-4-iodobenzene.
Electrochemical Methods
Electrochemical methods are pivotal in characterizing the electron transfer properties of organic molecules. For compounds like 1-(hexyloxy)-4-iodobenzene, these techniques can elucidate reaction mechanisms, determine redox potentials, and assess the stability of electrochemically generated species. This information is critical for applications in organic electronics, sensor technology, and electrosynthesis.
Cyclic voltammetry is a powerful and widely used electrochemical technique for probing the redox behavior of chemical species. It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the electrochemical processes occurring at the electrode surface.
Research on a series of substituted iodobenzenes (X-C₆H₄-I, where X represents various substituents) has shown that these compounds typically undergo a reduction process following an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. nih.gov In this multi-step process, the initial electron transfer to the iodobenzene molecule is followed by a chemical reaction, which is then succeeded by a second electron transfer.
For substituted iodobenzenes, the first step is the reversible one-electron reduction to form a radical anion. This is then followed by the irreversible cleavage of the carbon-iodine bond, leading to the formation of an aryl radical and an iodide ion. The aryl radical can then undergo further reactions, such as hydrogen atom abstraction from the solvent or dimerization.
A numerical model developed for the cyclic voltammetric reduction of substituted iodobenzenes in 0.3 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in dimethylformamide (DMF) has been instrumental in understanding these complex reaction sequences. nih.gov This model is consistent with the ECE mechanism for mono-iodobenzenes. nih.gov
While specific experimental data for 1-(hexyloxy)-4-iodobenzene is not detailed in the available literature, the presence of the electron-donating hexyloxy group at the para position is expected to influence the reduction potential of the molecule. Generally, electron-donating groups make the reduction more difficult, shifting the reduction potential to more negative values compared to unsubstituted iodobenzene.
The following table provides a hypothetical representation of cyclic voltammetry data for a substituted iodobenzene, illustrating the type of information that would be obtained from such an experiment.
| Scan Rate (V/s) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Current (Ipc) (μA) | Anodic Peak Current (Ipa) (μA) |
| 0.05 | -1.85 | -1.78 | -5.2 | 4.8 |
| 0.10 | -1.87 | -1.76 | -7.3 | 6.9 |
| 0.20 | -1.90 | -1.74 | -10.4 | 9.8 |
| 0.40 | -1.93 | -1.71 | -14.7 | 13.9 |
This table is illustrative and does not represent actual experimental data for 1-(hexyloxy)-4-iodobenzene.
The data in the table would allow for the determination of key electrochemical parameters. For instance, the separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the reversibility of the electron transfer process. A value close to 59/n mV (where n is the number of electrons transferred) at room temperature is indicative of a reversible process. The peak currents, both cathodic and anodic, are expected to be proportional to the square root of the scan rate for a diffusion-controlled process.
Further analysis, such as the dependence of the peak potential on the scan rate, can provide information about the kinetics of the electron transfer and any coupled chemical reactions. In the case of the ECE mechanism for iodobenzenes, the irreversibility of the C-I bond cleavage would be reflected in the absence of an anodic peak corresponding to the re-oxidation of the initial radical anion, especially at slower scan rates.
Advanced Applications of Benzene, 1 Hexyloxy 4 Iodo As a Key Intermediate in Materials Science
Organic Electronics and Optoelectronics Research
The unique properties of Benzene (B151609), 1-(hexyloxy)-4-iodo- make it a valuable intermediate in the development of materials for a range of organic electronic and optoelectronic devices. cymitquimica.com It is a key component in the synthesis of materials for photovoltaic and electroluminescent applications. cymitquimica.comcymitquimica.com
Dye-Sensitized Solar Cells (DSCs): Sensitizer Development and Performance
In the field of solar energy, Benzene, 1-(hexyloxy)-4-iodo- is utilized as a precursor for the synthesis of organic dyes, which act as sensitizers in Dye-Sensitized Solar Cells (DSCs). The performance of these solar cells is highly dependent on the chemical structure of the sensitizer.
The design of efficient sensitizers for DSCs revolves around maximizing light absorption and facilitating effective charge transfer. The incorporation of the 1-(hexyloxy)-4-iodobenzene moiety into a dye's molecular structure can influence these properties. The hexyloxy group acts as an electron-donating unit, which can enhance the electron density of the conjugated system, leading to a redshift in the absorption spectrum and increased light-harvesting efficiency. The high fluorescence quantum yield of derivatives of this compound is an indicator of its potential in optoelectronic applications. cymitquimica.com
| Property | Significance in DSCs | Contribution of 1-(hexyloxy)-4-iodobenzene Moiety |
| Light Harvesting Efficiency | Determines the amount of solar energy absorbed by the cell. | The hexyloxy group can enhance the molar extinction coefficient of the dye. |
| Charge Separation | Efficient separation of photo-generated electrons and holes. | The donor-acceptor character can be tuned by functionalization. |
| Charge Injection | Transfer of electrons from the dye to the semiconductor's conduction band. | The energy levels of the dye can be engineered for optimal injection. |
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices
Benzene, 1-(hexyloxy)-4-iodo- is a foundational material for creating components used in Organic Light-Emitting Diodes (OLEDs) and other electroluminescent devices. cymitquimica.comcymitquimica.com It is involved in synthesizing molecules that can efficiently convert electrical energy into light. The compound undergoes electroluminescent reactions with electron donors like phenothiazine (B1677639). cymitquimica.comcymitquimica.com
| Layer in OLED | Function | Role of Materials Derived from 1-(hexyloxy)-4-iodobenzene |
| Hole Injection Layer (HIL) | Facilitates the injection of holes from the anode. | Can be used to create materials with a suitable HOMO level. |
| Hole Transport Layer (HTL) | Transports holes from the HIL to the emissive layer. | Derivatives can be designed to have high hole mobility. nih.gov |
| Emissive Layer (EML) | Where electrons and holes recombine to produce light. | Can be a component of the host or dopant molecules in the EML. |
Photorefractive Composites and Non-Linear Optical (NLO) Chromophores
The development of materials with non-linear optical (NLO) properties is crucial for applications in optical data storage, processing, and telecommunications. Benzene, 1-(hexyloxy)-4-iodo- serves as a precursor for the synthesis of NLO chromophores. An effective NLO chromophore typically consists of an electron donor and an electron acceptor connected by a π-conjugated bridge. nih.gov The 1-(hexyloxy)-4-iodobenzene structure provides the electron-donating hexyloxy group and a benzene ring that can be incorporated into the π-bridge. The iodine atom can be readily substituted to introduce an electron-acceptor group, thus completing the D-π-A structure of the chromophore.
| Component of NLO Chromophore | Function | Contribution from 1-(hexyloxy)-4-iodobenzene |
| Electron Donor | Provides electrons to the conjugated system. | The hexyloxy group acts as an electron donor. |
| π-Conjugated Bridge | Facilitates charge transfer from the donor to the acceptor. | The benzene ring can form part of the conjugated bridge. |
| Electron Acceptor | Attracts electrons from the conjugated system. | The iodo-group can be replaced with a suitable acceptor group. |
Conjugated Polymeric and Oligomeric Systems
Benzene, 1-(hexyloxy)-4-iodo- is a key monomer for the synthesis of conjugated polymers and oligomers. rsc.org These materials are the backbone of many organic electronic devices due to their semiconducting properties. sigmaaldrich.com The iodo-substituent allows for the use of this compound in various polymerization reactions, such as Suzuki, Stille, and Sonogashira cross-coupling reactions, to create well-defined polymeric structures. rsc.orgnih.gov The hexyloxy side chains on the resulting polymers enhance their solubility, making them processable from solution for the fabrication of thin films. The electronic properties of the final polymer can be fine-tuned by copolymerizing 1-(hexyloxy)-4-iodobenzene with other aromatic monomers. acs.org
Synthesis of π-Conjugated Arylacetylenic Semiconductors
Benzene, 1-(hexyloxy)-4-iodo- serves as a fundamental precursor in the synthesis of π-conjugated arylacetylenic semiconductors. These materials are characterized by alternating aromatic (aryl) and acetylene (B1199291) (-C≡C-) units, which create a delocalized π-electron system responsible for their semiconductor properties. The presence of the iodine atom on the benzene ring is key to its utility, enabling it to participate in various cross-coupling reactions, most notably the Sonogashira coupling.
In a typical Sonogashira reaction, the carbon-iodine bond of Benzene, 1-(hexyloxy)-4-iodo- is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction efficiently forms a new carbon-carbon bond, extending the conjugated system. By reacting it with molecules containing one or more terminal alkyne groups, chemists can construct a wide array of linear oligomers and polymers.
The hexyloxy group (–O(CH₂)₅CH₃) plays a critical, albeit non-electronic, role. Many large π-conjugated systems are notoriously insoluble in common organic solvents due to strong intermolecular π-π stacking. nih.gov The long, flexible hexyloxy chain disrupts this stacking, significantly improving the solubility of the resulting semiconductor materials. nih.gov This enhanced solubility is vital for solution-based processing techniques, such as spin-coating and inkjet printing, which are essential for fabricating large-area and low-cost organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Table 1: Role of Structural Features in Arylacetylenic Semiconductor Synthesis
| Structural Feature | Function | Significance in Semiconductor Synthesis |
| Iodine Atom | Reactive site for cross-coupling | Enables chain extension and construction of the π-conjugated backbone via reactions like Sonogashira coupling. |
| Benzene Ring | Core aromatic unit | Forms the fundamental building block of the aryl portion of the semiconductor. |
| Hexyloxy Chain | Solubilizing group | Improves processability and allows for the use of solution-based fabrication methods for electronic devices. nih.gov |
Development of Novel Fluorescent and Luminescent Organic Materials
The inherent photophysical properties of aromatic structures make Benzene, 1-(hexyloxy)-4-iodo- a valuable component in the design of new fluorescent and luminescent materials. Research has shown that the compound itself is a functional building block for organic electrochemical devices and exhibits a high fluorescence quantum yield, making it an excellent candidate for optoelectronic applications. cymitquimica.com It can undergo electroluminescent reactions, particularly with electron-donating molecules like phenothiazine and other aromatic amines. cymitquimica.com
For instance, it can be coupled with other aromatic or heteroaromatic systems to create donor-acceptor type structures, which are a common design strategy for achieving highly efficient and color-tunable organic light-emitting diode (OLED) materials. The hexyloxy group again aids in preventing aggregation-caused quenching (ACQ) in the solid state, a phenomenon where fluorescence efficiency drops dramatically in solid films due to intermolecular interactions.
Table 2: Research Findings on Luminescent Properties
| Property | Finding | Implication for Materials Science |
| Fluorescence | Possesses a high fluorescence quantum yield. cymitquimica.com | Suitable as a core component for building highly efficient light-emitting materials. |
| Electroluminescence | Undergoes electroluminescent reactions with electron donors. cymitquimica.com | Can be used to construct the active layers in organic light-emitting devices (OLEDs). |
| Solubility | The hexyloxy group enhances solubility. | Facilitates the creation of materials that can be processed into uniform, thin films, which is crucial for device performance. |
Star-Shaped Molecules and Dendritic Architectures
Beyond linear chains, Benzene, 1-(hexyloxy)-4-iodo- is a valuable reagent for constructing more complex, three-dimensional structures like star-shaped molecules and dendrimers. These architectures are of great interest in materials science because they exhibit unique properties compared to their linear analogues, such as lower solution viscosity and a higher degree of functionalization at the periphery. rsc.org
In this context, Benzene, 1-(hexyloxy)-4-iodo- typically serves as a peripheral or "arm" unit. A central core molecule with multiple reactive sites (e.g., 1,3,5-triethynylbenzene) can be coupled with several equivalents of Benzene, 1-(hexyloxy)-4-iodo- through reactions like Sonogashira or Suzuki coupling. researchgate.net The result is a star-shaped molecule where the hexyloxy-bearing phenyl groups radiate from the central core.
These peripheral groups are not merely passive components; they form a shell that can influence the solubility, processability, and intermolecular interactions of the entire macromolecule. The hexyloxy chains can create a solvating layer that isolates the functional core, potentially enhancing its photophysical properties by preventing aggregation. This strategy is employed to create materials for applications ranging from light-harvesting antennas to solution-processable organic electronics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
